Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fluconazole is a triazole antifungal agent that is effective against most Candida strains. In vivo fluconazole at 0.5-100 mg/kg demonstrates protective activity in various experimental animal models of systemic fungal diseases including aspergillosis, blastomycosis, candidiasis, coccidioidomycosis, cryptococcosis, and histoplasmosis. Fluconazole is used to treat adult neutropenic patients with invasive candidiasis (IC). Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Fluconazole is an antifungal agent with broad-spectrum antimicrobial activity. It is employed for the remediation of oral, esophagal and vaginal candidiasis and other serious systemic candidal infections. The drug is also effective against meningitis caused by Cryptococcus neoformans. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Fluconazole is a synthetic triazole with antifungal activity. Fluconazole preferentially inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, resulting in the accumulation of fungal 14 alpha-methyl sterols, the loss of normal fungal sterols, and fungistatic activity. Mammalian cell demethylation is much less sensitive to fluconazole inhibition. Fluconazole is a triazole fungistatic agent used in the treatment of systemic and superficial fungal infections. Fluconazole therapy can cause transient mild-to-moderate serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury. Fluconazole is a member of the class of triazoles that is propan-2-ol substituted at position 1 and 3 by 1H-1,2,4-triazol-1-yl groups and at position 2 by a 2,4-difluorophenyl group. It is an antifungal drug used for the treatment of mucosal candidiasis and for systemic infections including systemic candidiasis, coccidioidomycosis, and cryptococcosis. It has a role as a P450 inhibitor, an environmental contaminant and a xenobiotic. It is a difluorobenzene, a conazole antifungal drug, a triazole antifungal drug and a tertiary alcohol. It derives from a 1,3-difluorobenzene. It derives from a hydride of a 1H-1,2,4-triazole.
Flucycloxuron is a new derivative of benzoylphenylurea (BPU) that acts against mites and insects by inhibiting the chitin synthesis that results in abnormal endocuticular deposition and abortive molting in the target species. Flucycloxuron is a chitin synthesis inhibitor used as a pesticide. In insect models, the inhibitor has been shown to affect several reproductive events such as the duration of preovipostion and oviposition period, the fecundity, the viability of eggs and the duration of embryonic development, respectively.
Flucythrinate belongs to the class of synthetic pyrethroids, primarily used to control Heliothis spp. in cotton and other insect pests in agricultural crops. Flucythrinate is an organofluorine insecticide and an organofluorine acaricide. It has a role as a pyrethroid ester insecticide, a pyrethroid ester acaricide and an agrochemical. It derives from a 2-(4-hydroxyphenyl)-3-methylbutyric acid.
Fludalanine, also known as MK641, is an analogue of D-alanine that irreversibly inactivates the racemase. Fludalanine inhibits the synthetase. When combined with cycloserine, it has been found to be more active against a wide range of non-mycobacterial organisms than either fludalanine or cycloserine alone.
5-Fluorocytosine (5-FC), a fluorinated pyrimidine analog, is a synthetic antimycotic prodrug that is converted by cytosine deaminase to 5-fluorouracil. 5-Fluorouracil, a widely used cytotoxic drug, is further metabolized to fluorinated ribo- and deoxyribonucleotides, resulting in the inhibition of DNA and protein synthesis, which has multiple effects including inhibition of Candida species and C. neoformans infections and cytotoxicity towards cancer cells. In combination with a retroviral replicating vector carrying a cytosine deaminase prodrug-activating gene, 5-FC has been shown to selectively eliminate CT26 and Tu-2449 tumor cells in vitro (IC50s = 4.2 and 1.5 μM, respectively) and to significantly improve survival and reduce tumor size (at a dose of 500 mg/kg) in two different syngeneic mouse glioma models. 5-FC is a toxic antifungal/antimicrobial agent. description Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Flucytosine is an antimycotic drug that can be effectively utilized against severe Candida and Cryptococcus infections. Flucytosine is a pyrimidine compound and a fluorinated cytosine analog exhibiting antifungal activity. After penetration into the fungal cells, flucytosine is deaminated to its active metabolite 5-fluorouracil. 5-fluorouracil replaces uracil during fungal RNA synthesis, thereby inhibiting fungal protein synthesis. In addition, fluorouracil is further metabolized to 5-fluorodeoxyuridylic acid monophosphate, which inhibits thymidylate synthetase, thereby interrupting nucleotide metabolism, DNA synthesis and ultimately protein synthesis. Flucytosine is an antifungal agent used to treat severe infections caused by candida and cryptococcus. Flucytosine therapy can cause transient mild-to-moderate serum aminotransferase elevations and has been mentioned as a very rare cause of clinically apparent acute drug induced liver injury. Flucytosine, also known as ancobon or 5-fluorocystosine, belongs to the class of organic compounds known as halopyrimidines. These are aromatic compounds containing a halogen atom linked to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Flucytosine is a drug which is used for the treatment (in combination with amphotericin b) of serious infections caused by susceptible strains of candida (septicemia, endocarditis and urinary system infections) and/or cryptococcus (meningitis and pulmonary infections). Flucytosine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Flucytosine has been detected in multiple biofluids, such as urine and blood. Within the cell, flucytosine is primarily located in the cytoplasm. Flucytosine can be biosynthesized from cytosine. Flucytosine is a potentially toxic compound.
Fludarabine is used to treat chronic lymphocytic (CLL) and in immunosuppressive regimens to prepare for hematopoietic stem cell transplantation. Fludarabine is associated with a low rate of transient serum enzyme levels during therapy. It has rarely been implicated with clinically apparent acute liver injury and jaundice. Fludarabine's immunosuppressive properties are potent and associated with many cases of reactivating hepatitis B.
Pharmacology of Fludarabine
Fludarabine is an antiviral fluorinated nucleotide analog to vidarabine (ara–A). It has antineoplastic activities.
Fludarabine is administered parenterally as an intracellular phosphate salt. After rapidly dephosphorylated into 2-fluoroara-A, Fludarabine's phosphate is phosphorylated intracellularly using deoxycytidine kinase. This metabolite could inhibit DNA polymerase A, primate, and ribonucleotide oxidase. In this way, it can interrupt DNA synthesis and inhibit tumor cell growth.
Biological effects of Fludarabine
Fludarabine inhibits DNA synthesis. The drug is converted into active metabolite F ara-A.
This inhibits Ribonucleotide Reductase as well as competitively inhibiting DNA polymerase. It also prevents DNA-ligase I (DNA ligase 1) from joining DNA. It induces apoptosis.
Purine nucleosides have been resistant to deamination to treat many leukemias due to their antitumor activities inhibiting DNA synthesis. Fludarabine is an adenosine deaminase-resistant analog of 9-b-D-arabinofuranosyladenine (ara-A) that disrupts ribonucleotide reductase and DNA polymerase in blood cells. It is antiproliferative (IC50 = 1.54 mM from RPMI-8226) and triggers apoptosis via increasing Bax and decreasing Bid.
Uses of Fludarabine
Fludarabine can be used to treat hematological malignancies. Fludarabine injection falls under the umbrella of antimetabolites. It treats a white blood cell cancer called B-cell chronic Lymphocytic Leukemia (CLL). It is used to treat patients suffering from CLL who have been unsuccessfully treated with an alkylating drug (e.g., bendamustine).
Fludarabine works well in many animal tumor systems, including CD8F mammary cancer, CD210 leukemia, CD8F leukemia, CD8F tumor xenograft, and CD8F CD8F leukemia.